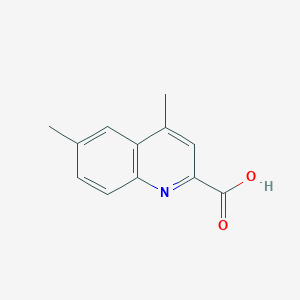

4,6-Dimethylquinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC20380402

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO2 |

|---|---|

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 4,6-dimethylquinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H11NO2/c1-7-3-4-10-9(5-7)8(2)6-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15) |

| Standard InChI Key | XYUGUONNYPEQKO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key substituents include:

-

Methyl groups at positions 4 and 6, which influence electronic and steric properties.

-

Carboxylic acid at position 2, introducing hydrogen-bonding capacity and acidity.

The IUPAC name is 4,6-dimethylquinoline-2-carboxylic acid, and its canonical SMILES string is CC1=CC2=C(C=C1)N=C(C=C2C)C(=O)O.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 201.22 g/mol |

| InChI | InChI=1S/C12H11NO2/c1-7-3-4-10-9(5-7)8(2)6-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15) |

| InChIKey | XYUGUONNYPEQKO-UHFFFAOYSA-N |

Synthesis and Reactivity

Synthetic Routes

-

Skraup synthesis: Cyclization of anilines with glycerol and sulfuric acid.

-

Friedländer synthesis: Condensation of 2-aminobenzaldehyde with ketones.

-

Pfitzinger reaction: Reaction of isatin derivatives with enolizable ketones to form quinoline-4-carboxylic acids .

For 4,6-dimethylquinoline-2-carboxylic acid, a plausible route involves:

-

Starting with 3,5-dimethylaniline.

-

Introducing a carboxylic acid group at position 2 via directed ortho-metalation or carboxylation .

Reaction Chemistry

The carboxylic acid group enables derivatization, such as:

-

Esterification: Formation of methyl or ethyl esters using alcohols and acid catalysts.

-

Amide coupling: Reaction with amines via carbodiimide-mediated coupling.

The methyl groups may hinder electrophilic substitution at positions 4 and 6, directing reactivity to positions 5 and 8.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Solubility in water | Low (estimated <1 mg/mL) |

| LogP (octanol-water) | ~2.5 (indicating moderate lipophilicity) |

| Melting point | Not reported; analogues range 150–250°C |

Applications in Research

Pharmaceutical Intermediates

Quinoline derivatives are explored for antimicrobial, anticancer, and anti-inflammatory activities. While 4,6-dimethylquinoline-2-carboxylic acid’s bioactivity is unstudied, structural analogs like 2,6-dimethylquinoline-4-carboxylic acid show promise in drug discovery .

Coordination Chemistry

The carboxylic acid group can act as a ligand for metal ions, potentially forming complexes with catalytic or magnetic properties. For example, quinoline-carboxylate complexes of lanthanides are studied for luminescence.

Comparative Analysis with Structural Isomers

Table 3: Comparison with 2,6-Dimethylquinoline-4-carboxylic Acid

| Property | 4,6-Dimethylquinoline-2-carboxylic Acid | 2,6-Dimethylquinoline-4-carboxylic Acid |

|---|---|---|

| Molecular formula | ||

| Substituent positions | 4-CH₃, 6-CH₃, 2-COOH | 2-CH₃, 6-CH₃, 4-COOH |

| Research applications | Organic synthesis, coordination chemistry | Pharmaceutical intermediates |

The positional isomerism significantly alters electronic properties and reactivity. The 2-carboxylic acid derivative may exhibit stronger hydrogen-bonding capacity due to proximity to the pyridine nitrogen .

Future Research Directions

-

Synthetic optimization: Developing efficient, scalable routes.

-

Biological screening: Evaluating antimicrobial/anticancer activity.

-

Material science: Exploring metal-organic frameworks (MOFs) or catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume